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molecular formula C12H17BO2 B1348812 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane CAS No. 24388-23-6

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Cat. No. B1348812
M. Wt: 204.08 g/mol
InChI Key: KKLCYBZPQDOFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122694B2

Procedure details

In a reaction tube under nitrogen, a mixture of PdCl2(dppf)CH2Cl2 (23 mg; 0.028 mmol) and triethylamine (0.36 ml; 2.58 mmol) in dioxane (4 ml; dried over 4 Å sieves) was sealed and stirred at 80° C. overnight (18 h). After cooling to room temperature, 1.29M HB(pin) in dioxane (1.00 ml; 1.29 mmol) and phenyl trifluoromethanesulfonate (197 mg; 0.871 mmol) were added and the reaction mixture was stirred at 80° C. GC analysis after 4 days showed a new peak at 7.4 minutes which was identified by GC/MS as the desired phenylborate compound.
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
phenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
197 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.FC(F)(F)S(O[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=O)=O.[C:22]1([O:28][B:29]([O-])[O-:30])[CH:27]=CC=C[CH:23]=1.O1CCOC[CH2:33]1>>[CH3:33][C:6]1([CH3:7])[C:22]([CH3:27])([CH3:23])[O:28][B:29]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[O:30]1

Inputs

Step One
Name
PdCl2(dppf)CH2Cl2
Quantity
23 mg
Type
reactant
Smiles
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
phenylborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OB([O-])[O-]
Step Three
Name
Quantity
197 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=CC=C1)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. overnight (18 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 80° C
WAIT
Type
WAIT
Details
GC analysis after 4 days showed
Duration
4 d

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC1(OB(OC1(C)C)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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